molecular formula C18H16ClN3O3S B214788 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide

3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B214788
M. Wt: 389.9 g/mol
InChI Key: NDNWBFDYEKFUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and benzisothiazole moieties in the structure contributes to its pharmacological properties.

Preparation Methods

The synthesis of 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide typically involves a multi-step procedure. One common synthetic route includes the following steps:

    Formation of the Benzisothiazole Core: This step involves the cyclization of appropriate precursors to form the benzisothiazole ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Chlorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control parameters .

Chemical Reactions Analysis

3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzisothiazole ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide involves its interaction with dopamine and serotonin receptors in the brain. By binding to these receptors, the compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is responsible for its antipsychotic effects .

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClN3O3S/c19-14-7-5-13(6-8-14)18(23)22-11-9-21(10-12-22)17-15-3-1-2-4-16(15)26(24,25)20-17/h1-8H,9-12H2

InChI Key

NDNWBFDYEKFUJS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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